Superior Blood Biomarker for Intoxication Diagnosis: M2 vs. Parent AB-CHMINACA
In a fatal intoxication case, the blood concentration of AB-CHMINACA metabolite M2 (56.73 ± 4.16 ng/mL) was approximately 7.5-fold higher than that of the parent compound AB-CHMINACA (7.61 ± 0.59 ng/mL) [1]. This substantial difference in blood levels demonstrates rapid and extensive metabolism of the parent drug to M2 in vivo, making M2 a far more reliable and abundant target for confirming AB-CHMINACA intoxication in postmortem and clinical toxicology settings.
| Evidence Dimension | Blood concentration (postmortem, intoxication case) |
|---|---|
| Target Compound Data | AB-CHMINACA metabolite M2: 56.73 ± 4.16 ng/mL |
| Comparator Or Baseline | AB-CHMINACA (parent): 7.61 ± 0.59 ng/mL |
| Quantified Difference | 7.45-fold higher concentration for M2 (ratio of means: 56.73 / 7.61) |
| Conditions | Postmortem blood sample from a human subject with confirmed synthetic cannabinoid intoxication, analyzed via LC-MS/MS [1]. |
Why This Matters
For laboratories developing confirmatory blood assays for synthetic cannabinoid exposure, M2 offers significantly higher sensitivity than the parent compound, improving detection rates in forensic casework.
- [1] Maeda H, et al. AB-CHMINACA-induced sudden death from non-cardiogenic pulmonary edema. Clin Toxicol (Phila). 2018; 56(2): 143-145. View Source
